![molecular formula C19H20ClNO B1142412 ECOPIPAM CAS No. 112107-92-3](/img/new.no-structure.jpg)
ECOPIPAM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ECOPIPAM is a useful research compound. Its molecular formula is C19H20ClNO and its molecular weight is 313.826. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Tourette Syndrome
Study Findings:
Ecopipam has shown significant efficacy in reducing tic severity in children and adolescents with Tourette syndrome. A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial demonstrated that this compound significantly reduced the Yale Global Tic Severity Score compared to placebo over a 12-week period. The results indicated a mean difference of -3.44 in tic scores (P = .01), suggesting substantial clinical relevance .
Adverse Effects:
The safety profile of this compound was favorable, with common adverse events including headache (15.8%), insomnia (14.5%), and fatigue (7.9%). Importantly, there were no significant metabolic changes or weight gain observed in the this compound group, differentiating it from traditional antipsychotic treatments .
Childhood Onset Fluency Disorder (Stuttering)
This compound is also under investigation for its potential to treat stuttering. The lack of approved pharmacologic therapies for this condition highlights the unmet need for effective treatments. A Phase 1 study is exploring the absorption, metabolism, and excretion of this compound in healthy subjects to better understand its pharmacokinetics before broader application in stuttering therapy .
Summary of Key Studies
Case Studies
Case Study: Efficacy in Tourette Syndrome
In a double-blind study involving 153 participants aged 6-17 years, this compound demonstrated a statistically significant reduction in tic severity compared to placebo after 12 weeks. Participants reported improved quality of life metrics alongside reduced tic frequency and intensity .
Case Study: Stuttering Treatment Potential
Initial studies on this compound's pharmacokinetics provide foundational data for its future application in treating stuttering. The ongoing Phase 1 study aims to establish a clear understanding of how this compound is processed by the body, informing subsequent therapeutic strategies .
属性
CAS 编号 |
112107-92-3 |
---|---|
分子式 |
C19H20ClNO |
分子量 |
313.826 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。